molecular formula C10H10Cl2N2S B1426782 ([4-(3-Chlorophenyl)-1,3-thiazol-2-yl]methyl)amine dihydrochloride CAS No. 1332530-46-7

([4-(3-Chlorophenyl)-1,3-thiazol-2-yl]methyl)amine dihydrochloride

Cat. No.: B1426782
CAS No.: 1332530-46-7
M. Wt: 261.17 g/mol
InChI Key: ADVMKBZKVOPXBY-UHFFFAOYSA-N
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Description

The compound ([4-(3-Chlorophenyl)-1,3-thiazol-2-yl]methyl)amine dihydrochloride is a derivative of thiazole, a heterocyclic organic compound . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . The compound is related to the 1,3,4-thiadiazole moiety, which is known to exhibit a wide range of biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .


Molecular Structure Analysis

The molecular structure of This compound can be inferred from its name and the general structure of thiazoles . Thiazoles have a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The compound also contains a chlorophenyl group and a methylamine group attached to the thiazole ring .

Scientific Research Applications

  • Corrosion Inhibition : Thiazole derivatives, including those structurally similar to the compound , have been evaluated for their effectiveness in inhibiting corrosion of iron. Quantum chemical parameters and molecular dynamics simulations have been utilized to predict the inhibition performances of these compounds (Kaya et al., 2016).

  • Antimicrobial Properties : Research has demonstrated the synthesis and characterization of thiazole derivatives with preliminary in vitro antimicrobial activity against various bacterial and fungal strains. This includes activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and antifungal activity against Candida glabrata and Candida albicans (Kubba & Rahim, 2018).

  • Anti-inflammatory and Analgesic Properties : Certain thiazole and oxazole substituted benzothiazole derivatives, structurally related to the compound , have shown significant anti-inflammatory and analgesic properties in experimental studies on albino rats. These findings suggest potential therapeutic applications (Kumar & Singh, 2020).

  • Inhibition of 5-Lipoxygenase : Thiazole compounds have been evaluated for their anti-inflammatory activity, particularly through the inhibition of 5-lipoxygenase, an enzyme involved in inflammation-related diseases such as asthma and rheumatoid arthritis (Suh et al., 2012).

  • Antiviral Activity : Some derivatives of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides, structurally similar to the compound , have shown antiviral activity, particularly against the tobacco mosaic virus (Chen et al., 2010).

  • Drug Transport and Delivery Systems : Investigations into novel drug transport systems have utilized thiazole derivatives. For example, gold nanoparticles stabilized with βcyclodextrin-2-amino-4-(4-chlorophenyl)thiazole complex have been explored as a novel system for drug transport, improving the delivery of thiazole drugs in therapy (Asela et al., 2017).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '([4-(3-Chlorophenyl)-1,3-thiazol-2-yl]methyl)amine dihydrochloride' involves the reaction of 3-chlorobenzaldehyde with thiosemicarbazide to form 4-(3-chlorophenyl)-1,3-thiazol-2-amine. This intermediate is then reacted with formaldehyde and hydrogen chloride to form the final product.", "Starting Materials": [ "3-chlorobenzaldehyde", "thiosemicarbazide", "formaldehyde", "hydrogen chloride" ], "Reaction": [ "Step 1: 3-chlorobenzaldehyde is reacted with thiosemicarbazide in ethanol to form 4-(3-chlorophenyl)-1,3-thiazol-2-amine.", "Step 2: 4-(3-chlorophenyl)-1,3-thiazol-2-amine is reacted with formaldehyde and hydrogen chloride in ethanol to form '([4-(3-Chlorophenyl)-1,3-thiazol-2-yl]methyl)amine dihydrochloride'." ] }

CAS No.

1332530-46-7

Molecular Formula

C10H10Cl2N2S

Molecular Weight

261.17 g/mol

IUPAC Name

[4-(3-chlorophenyl)-1,3-thiazol-2-yl]methanamine;hydrochloride

InChI

InChI=1S/C10H9ClN2S.ClH/c11-8-3-1-2-7(4-8)9-6-14-10(5-12)13-9;/h1-4,6H,5,12H2;1H

InChI Key

ADVMKBZKVOPXBY-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)C2=CSC(=N2)CN.Cl.Cl

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CSC(=N2)CN.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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